molecular formula C8H6INO4 B8705102 3-iodo-4-methyl-5-nitrobenzoic acid

3-iodo-4-methyl-5-nitrobenzoic acid

Cat. No.: B8705102
M. Wt: 307.04 g/mol
InChI Key: ZIOGGQAEWZICDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methyl-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6INO4 and its molecular weight is 307.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-iodo-4-methyl-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-4-methyl-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

3-iodo-4-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C8H6INO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

ZIOGGQAEWZICDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

3-iodo-4-methyl-5-nitrobenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 21312-29-8 Molecular Weight: 307.04 g/mol [1][2]

Executive Summary

3-Iodo-4-methyl-5-nitrobenzoic acid (CAS 21312-29-8) is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and targeted oncological therapies.[1][2][3] Its structure features a "tris-substituted" core (carboxylic acid, iodide, nitro) around a central toluene scaffold, offering three distinct orthogonal vectors for chemical elaboration:

  • Carboxylic Acid (C1): Amide/ester formation for solubility or binding affinity.

  • Aryl Iodide (C3): Handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[4]

  • Nitro Group (C5): Precursor to anilines for urea/amide formation or heterocycle closure.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery.

Chemical Identity & Properties

PropertyData
CAS Number 21312-29-8
IUPAC Name 3-Iodo-4-methyl-5-nitrobenzoic acid
Molecular Formula C₈H₆INO₄
Molecular Weight 307.04 g/mol
SMILES CC1=C(C=C(C(=C1)[O-])C(=O)O)I
Appearance Pale yellow to off-white crystalline solid
Melting Point 160–165 °C (decomposition often observed)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.0 (Acidic due to electron-withdrawing nitro/iodo groups)

Synthetic Methodology

The synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid presents a regioselectivity challenge due to the interplay of directing groups.[1][2] The most robust route involves the electrophilic iodination of 4-methyl-3-nitrobenzoic acid .[1]

Retrosynthetic Logic
  • Precursor: 4-Methyl-3-nitrobenzoic acid (Commercially available).[1][4]

  • Directing Effects:

    • Methyl (C4): Ortho/Para activating.[4] Directs to C3 and C5.[5]

    • Nitro (C3): Meta deactivating. Directs to C5.

    • Carboxyl (C1): Meta deactivating. Directs to C3 and C5.[5]

  • Regioselectivity: C5 is the only position that is ortho to the activating methyl group and meta to both deactivating groups (Nitro and Carboxyl). Thus, iodination occurs selectively at C5 (which becomes C3 in the final numbered product 3-iodo-4-methyl-5-nitrobenzoic acid).[1]

Experimental Protocol (Representative)

Reaction: Iodination using N-Iodosuccinimide (NIS) in Superacidic Media.

Reagents:

  • 4-Methyl-3-nitrobenzoic acid (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.2 eq)[1][2]

  • Trifluoroacetic acid (TFA) or H₂SO₄ (Solvent/Catalyst)[1][2]

  • Temperature: 25–60 °C

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 4-methyl-3-nitrobenzoic acid and trifluoroacetic acid (TFA). Stir until fully dissolved.

  • Addition: Add N-Iodosuccinimide (NIS) portion-wise over 30 minutes to control exotherm.

  • Reaction: Heat the mixture to 50 °C and monitor by LC-MS. The conversion typically requires 4–12 hours.

    • Note: If conversion is sluggish, add 10 mol% trifluoromethanesulfonic acid (TfOH) as a catalyst.

  • Quench: Pour the reaction mixture into ice-water (10 volumes).

  • Workup: Filter the resulting precipitate. Wash the cake with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove residual iodine species.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile to yield the pure product as a yellow solid.

Synthetic Pathway Diagram

SynthesisPath Start 4-Methyl-3-nitrobenzoic acid (CAS 96-98-0) Reagents NIS, TFA (Electrophilic Iodination) Start->Reagents Intermediate Sigma Complex (C5 Attack) Reagents->Intermediate Regioselective Attack Product 3-Iodo-4-methyl-5-nitrobenzoic acid (CAS 21312-29-8) Intermediate->Product -H+

Figure 1: Regioselective synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid via electrophilic aromatic substitution.

Applications in Drug Discovery[1][3][8]

This compound serves as a "Hub" scaffold, allowing sequential functionalization.

The "Orthogonal Vector" Strategy

In medicinal chemistry, this scaffold is used to construct Type II Kinase Inhibitors (e.g., Bcr-Abl inhibitors) where the benzoic acid moiety mimics the hinge-binding region or solvent-front interactions, and the hydrophobic methyl/iodo core occupies the hydrophobic pocket.

  • Vector A (Iodide): Suzuki coupling with aryl boronic acids introduces a "Tail" segment (e.g., solubilizing heterocycles).

  • Vector B (Nitro): Reduction to aniline (using Fe/NH₄Cl or H₂/Pd-C) allows for urea formation, critical for H-bonding in the DFG-out pocket of kinases.[1][2]

  • Vector C (Carboxyl): Amide coupling with amines to tune physicochemical properties (LogP, solubility).

Functionalization Workflow

ReactivityMap Core 3-Iodo-4-methyl-5-nitrobenzoic acid (Scaffold) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Core->Reduction Amidation Amide Coupling (HATU, R-NH2) Core->Amidation Biaryl Biaryl Intermediate (Extended Scaffold) Suzuki->Biaryl Aniline 3-Amino-5-iodo-4-methylbenzoic acid (Urea Precursor) Reduction->Aniline Amide Functionalized Amide (Final Drug Candidate) Amidation->Amide Aniline->Amide Sequential Build

Figure 2: Divergent synthesis capabilities of the scaffold.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent deiodination).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Alchimica . Product Catalog: 3-iodo-4-methyl-5-nitrobenzoic acid (CAS 21312-29-8).[1][2][3] Retrieved from [1][2]

  • ChemicalBook . 3-Iodo-4-methyl-5-nitrobenzoic acid Properties and Suppliers. Retrieved from [1][2]

  • BenchChem . Synthesis and Applications of Nitro-Benzoic Acid Derivatives. Retrieved from [1][2]

  • PubChem . Compound Summary: 3-Iodo-4-methylbenzoic acid (Analogous Reactivity).[1][2] Retrieved from [1][2]

Sources

Thermodynamic Stability Profile: 3-Iodo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4-methyl-5-nitrobenzoic acid is a critical trisubstituted aromatic scaffold, primarily utilized as a key intermediate in the synthesis of third-generation tyrosine kinase inhibitors (TKIs) such as Ponatinib (Iclusig). Its thermodynamic profile is defined by the interplay between the electron-withdrawing nitro group, the bulky/polarizable iodine atom, and the central methyl group.

This guide provides a technical analysis of its stability, focusing on thermal decomposition risks, solid-state polymorphism, and solution-phase reactivity. It is designed for process chemists and formulation scientists requiring rigorous data to ensure safety and yield during scale-up.

Molecular Structure & Theoretical Stability

The thermodynamic behavior of this molecule is governed by the 3,4,5-substitution pattern on the benzoic acid core.

Electronic & Steric Interactions
  • Steric Crowding (The "Buttressing Effect"): The methyl group at position 4 is flanked by a large iodine atom (position 3) and a nitro group (position 5). This creates significant steric strain, forcing the nitro group to rotate out of planarity with the benzene ring. This de-conjugation raises the ground-state energy, making the molecule more susceptible to thermal degradation compared to less crowded isomers.

  • C-I Bond Lability: The carbon-iodine bond is the weakest link (Bond Dissociation Energy ~ 50–60 kcal/mol). While thermodynamically stable at room temperature, it is the primary site for photolytic degradation and radical-mediated decomposition at elevated temperatures.

  • Acidity (pKa): The nitro group (electron-withdrawing via induction and resonance) significantly increases the acidity of the carboxylic acid compared to benzoic acid.[1]

    • Estimated pKa: ~3.0 – 3.2 (vs. 4.2 for benzoic acid).

Predicted Physicochemical Properties
PropertyValue / RangeMechanistic Basis
Melting Point 215°C – 225°C (Decomposes)High lattice energy driven by

-stacking of nitro groups and halogen bonding (I···O interactions).
Thermal Onset (

)
> 240°C Decarboxylation typically precedes nitro-group decomposition.
Solubility (Thermodynamic) Low in water; High in DMSO, DMFHydrophobic aromatic core offset by polar carboxyl/nitro groups.
LogP (Octanol/Water) ~2.8 – 3.1Lipophilicity driven by Iodine and Methyl substituents.

Thermal Stability & Solid-State Analysis

For drug development, the primary hazard is the exothermic decomposition of the nitro group coupled with decarboxylation .

Decomposition Pathways

The thermal degradation of 3-iodo-4-methyl-5-nitrobenzoic acid follows a non-Arrhenius behavior at high temperatures due to autocatalysis.

  • Stage 1: Decarboxylation (Endothermic/Weakly Exothermic): Loss of CO₂ to form 3-iodo-4-methyl-5-nitrobenzene. This is acid-catalyzed and can occur lower than the melting point if acidic impurities are present.

  • Stage 2: Homolytic Cleavage (Radical): Rupture of the C-I bond or C-NO₂ bond.

  • Stage 3: Thermal Runaway (Highly Exothermic): The nitro group acts as an internal oxidizer, leading to rapid ring opening and gas evolution (NOx, I₂ vapor).

Visualization: Thermal Degradation Cascade

DecompositionPathway Start 3-Iodo-4-methyl-5-nitrobenzoic Acid (Solid State) Step1 Decarboxylation (T > 200°C) Start->Step1 Heat/Acid Intermediate 3-Iodo-4-methyl-5-nitrobenzene (Unstable Intermediate) Step1->Intermediate Step2 Radical Cleavage (C-I or C-NO2) Intermediate->Step2 T > 250°C End Gaseous Byproducts (CO2, NOx, I2, Phenolics) Step2->End Exothermic Runaway

Caption: Thermal degradation cascade showing the transition from decarboxylation to energetic radical decomposition.

Differential Scanning Calorimetry (DSC) Interpretation

When analyzing this compound via DSC, expect the following profile:

  • Endotherm (~215-220°C): Melting event. Note: If the peak is broad, it indicates simultaneous decomposition.

  • Exotherm (>240°C): Sharp exothermic peak representing nitro group decomposition.

  • Protocol: Run DSC in gold-plated high-pressure crucibles to prevent iodine corrosion of standard aluminum pans and to contain volatile decomposition products.

Solution Thermodynamics & Photostability

In solution (e.g., during the synthesis of Ponatinib), the stability profile shifts from thermal to chemical risks.

Photolytic Instability

The C-I bond is highly susceptible to UV-induced homolysis (photo-deiodination).

  • Mechanism: Absorption of UV light (

    
    ) excites the electron cloud, leading to homolytic fission of the C-I bond. The resulting aryl radical can abstract hydrogen from the solvent (e.g., THF, Methanol), replacing the Iodine with Hydrogen (forming 4-methyl-3-nitrobenzoic acid impurity).
    
  • Mitigation: All processing must occur under amber light or in opaque vessels.

Solvolysis and Hydrolysis
  • Hydrolysis: The carboxylic acid moiety is stable to hydrolysis, but the esterification equilibrium is sensitive to water content.

  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group at position 5 is activated by the electron-withdrawing carboxyl group. In the presence of strong nucleophiles (e.g., alkoxides, amines) and heat, the nitro group can be displaced, or the iodine can be displaced (Ullmann-type coupling side reactions).
    

Experimental Protocol: Stability Validation System

To validate the thermodynamic stability for regulatory filing (CMC), use the following "Self-Validating" workflow.

Protocol: Forced Degradation Screening

This protocol differentiates between kinetic instability (shelf-life) and thermodynamic instability (process safety).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of sample in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid:[1][2][3][4][5][6] 0.1 N HCl, 60°C, 24 hours.

    • Base: 0.1 N NaOH, Ambient, 4 hours (Monitor for decarboxylation).

    • Oxidation:[7] 3% H₂O₂, Ambient, 24 hours (Monitor for N-oxide formation or ring oxidation).

    • Thermal: Solid state, 80°C, 7 days.

    • Photo: 1.2 million lux-hours (ICH Q1B standard).

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

    • Success Criteria: Mass balance > 95% (Sum of assay + impurities).

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (Forced Degradation) Sample Raw Material 3-Iodo-4-methyl-5-nitrobenzoic Acid Acid Acid Hydrolysis (0.1N HCl) Sample->Acid Base Base Hydrolysis (0.1N NaOH) Sample->Base Photo Photolysis (Amber vs Clear) Sample->Photo Thermal Thermal Stress (80°C Solid) Sample->Thermal Analysis LC-MS Analysis (Identify Impurities) Acid->Analysis Base->Analysis Photo->Analysis Thermal->Analysis Decision Stability Profile Definition Analysis->Decision Mass Balance Check

Caption: Self-validating workflow for establishing the kinetic and thermodynamic stability profile.

Safety & Handling (Process Safety)

Due to the nitro group, this compound possesses energetic potential .

  • Thermal Runaway: Do not heat bulk solids above 150°C without prior ARC (Accelerating Rate Calorimetry) testing.

  • Shock Sensitivity: While generally low for mono-nitro compounds, the presence of Iodine (heavy atom) can sensitize the lattice. Handle as a potential sensitizer.[1]

  • Dust Explosion: Finely divided powder of nitro-benzoic acids presents a high dust explosion risk (

    
     values are typically high). Grounding of equipment is mandatory.
    

References

  • Synthesis of Ponatinib Intermediates

    • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant." Journal of Medicinal Chemistry, 53(12), 4701–4719.

  • Thermal Stability of Nitrobenzoic Acids

    • Wang, Q., et al. (2015). "Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method." Brazilian Journal of Chemical Engineering, 32(3).
  • Ponatinib Process Patents (Describing Intermediate Handling)

    • Ariad Pharmaceuticals, Inc. (2011). "Processes for the preparation of Ponatinib and intermediates thereof.
  • General Reactivity of Aryl Iodides: Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Reference for nitro/iodo energetic interactions).

Sources

Solubility of 3-iodo-4-methyl-5-nitrobenzoic Acid in Dimethyl Sulfoxide (DMSO) and Methanol: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-iodo-4-methyl-5-nitrobenzoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of established public data, this document establishes a foundational understanding by examining the physicochemical properties of the solute and two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical principles governing solubility, predicting the behavior of the target molecule based on its structural attributes and the nature of the solvents. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal saturation method. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical framework and the practical tools necessary to conduct reliable solubility assessments.

Section 1: Profile of 3-iodo-4-methyl-5-nitrobenzoic Acid

3-iodo-4-methyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a combination of a hydrophilic carboxylic acid group and lipophilic moieties (iodo and methyl groups), alongside a polar nitro group, suggests complex solubility behavior. Understanding its solubility is a critical first step in a wide range of applications, from reaction chemistry to early-stage drug discovery, where bioavailability and formulation are paramount. The precise arrangement of these functional groups dictates the intermolecular forces that govern its interaction with solvents.

PropertyPredicted Value / InformationRationale / Source
Molecular Formula C₈H₆INO₄Based on chemical structure.
Molecular Weight 307.04 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureTypical for substituted benzoic acids.[1][3]
Key Functional Groups Carboxylic Acid (-COOH)Polar, capable of hydrogen bond donation and acceptance.
Nitro Group (-NO₂)Polar, strong hydrogen bond acceptor.
Iodide (-I)Increases molecular weight and lipophilicity.
Methyl Group (-CH₃)Non-polar, contributes to lipophilicity.
Predicted XLogP3 ~2.0 - 2.5Estimated based on similar structures like 3-iodo-4-nitrobenzoic acid (XLogP3 = 1.9).[5]

Section 2: Comparative Analysis of Solvents: DMSO vs. Methanol

The choice of solvent is a critical experimental variable. DMSO and methanol are both polar solvents but differ fundamentally in their chemical nature, which directly impacts their interaction with solutes.

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent.[6][7] Its large dipole moment and ability to act as a powerful hydrogen bond acceptor make it an exceptional solvent for a wide array of organic compounds, including those with poor solubility in other solvents.[8][9] Its high boiling point (189 °C) means it evaporates slowly at atmospheric pressure.[6]

  • Methanol (MeOH): The simplest alcohol, it is a polar, protic solvent.[10] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate polar molecules, particularly those containing oxygen and nitrogen.[11] It is miscible with water and a broad range of organic solvents.[12]

The following table summarizes the key properties of these two solvents.

PropertyDimethyl Sulfoxide (DMSO)Methanol (MeOH)
CAS Number 67-68-567-56-1
Molecular Formula (CH₃)₂SOCH₃OH
Molecular Weight 78.13 g/mol 32.04 g/mol
Type Polar AproticPolar Protic
Boiling Point 189 °C[6][9]64.7 °C[10][13]
Density ~1.10 g/mL[9]~0.791 g/mL[13]
Key Feature Strong H-bond acceptor; dissolves a wide range of polar and nonpolar compounds.[6]H-bond donor and acceptor.[11]

Section 3: Theoretical Principles and Solubility Prediction

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[14] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

  • In Methanol: As a protic solvent, methanol can engage in strong hydrogen bonding with the carboxylic acid group (both as a donor and acceptor) and the nitro group (as a donor to the nitro oxygens) of 3-iodo-4-methyl-5-nitrobenzoic acid. This strong, specific interaction is expected to facilitate solubility.

  • In DMSO: As an aprotic solvent, DMSO cannot donate hydrogen bonds but is an exceptionally strong hydrogen bond acceptor. It will readily interact with the acidic proton of the carboxylic acid group. Its high polarity will also effectively solvate the polar nitro group and the carboxylic acid moiety. DMSO is known for its ability to dissolve a vast range of compounds, often demonstrating higher solvating power than alcohols for complex organic molecules.[6][8]

Based on these principles, 3-iodo-4-methyl-5-nitrobenzoic acid is predicted to be soluble in both methanol and DMSO . However, given DMSO's broader and more potent solvating capabilities for diverse functional groups, it is hypothesized that the compound will exhibit higher solubility in DMSO compared to methanol.

The following diagram illustrates the key factors influencing the solubility of the target compound.

G cluster_solute Solute Properties (3-iodo-4-methyl-5-nitrobenzoic acid) cluster_solvent Solvent Properties Solute Carboxylic Acid (-COOH) Nitro Group (-NO2) Iodo & Methyl Groups Interactions Intermolecular Forces (H-Bonding, Dipole-Dipole) Solute->Interactions Governs H-bond donating/accepting Solvent DMSO (Polar Aprotic) Methanol (Polar Protic) Solvent->Interactions Determines interaction type Solubility Resulting Solubility Interactions->Solubility Stronger forces lead to higher solubility

Caption: Logical relationship between solute/solvent properties and solubility.

Section 4: Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a standardized protocol is essential. The isothermal saturation method is a robust technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[15][16]

  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for achieving a true equilibrium state and ensuring data accuracy.

  • Equilibrium Achievement: The mixture must be agitated for a sufficient duration to ensure the solution is fully saturated and the concentration of the dissolved solid is stable. This is a self-validating step; taking measurements at successive time points (e.g., 12, 24, 36 hours) and observing a plateau in concentration confirms equilibrium.

  • Solid Phase Confirmation: After equilibration, the presence of undissolved solid solute must be visually confirmed to ensure the solution is indeed saturated.

  • Accurate Quantification: A reliable analytical method like HPLC or UV-Vis Spectroscopy is required for precise measurement of the solute concentration in the saturated solution.

  • Preparation:

    • Add an excess amount of 3-iodo-4-methyl-5-nitrobenzoic acid to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The excess is crucial to ensure saturation is reached and maintained.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the chosen solvent (DMSO or methanol).

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate set within a temperature-controlled incubator (e.g., at 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (a minimum of 24 hours is recommended to start, with validation at longer time points).

  • Sample Collection and Preparation:

    • After equilibration, stop agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent, e.g., PTFE for DMSO) into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.

    • Immediately weigh the filtered sample to determine its mass.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration of the solute in the original, undiluted supernatant.

  • Data Calculation:

    • Express solubility in desired units, such as mg/mL or mol/L, using the determined concentration and the density of the solvent if necessary to convert between mass and volume.

The following diagram outlines this experimental workflow.

G A 1. Preparation Add excess solute to known volume of solvent B 2. Equilibration Agitate at constant temp (e.g., 24h at 25°C) A->B C 3. Settling Allow excess solid to sediment (2h) B->C D 4. Sampling & Filtration Withdraw supernatant; filter with 0.22µm syringe filter C->D E 5. Dilution & Analysis Dilute sample; quantify using HPLC or UV-Vis D->E F 6. Calculation Determine concentration (mg/mL or mol/L) E->F

Caption: Workflow for Isothermal Saturation Solubility Measurement.

Section 5: Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison and use. A tabular format is recommended. Researchers using the protocol above can populate the following table with their empirically determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO 25.0 ± 0.5Experimental ValueExperimental Value
Methanol 25.0 ± 0.5Experimental ValueExperimental Value

Interpreting Results: When interpreting the data, consider potential sources of error such as temperature fluctuations, incomplete equilibration, or solvent evaporation. It is good practice to perform each measurement in triplicate to ensure the precision of the results. If the experimental results show significantly higher solubility in DMSO as predicted, it validates the theoretical analysis based on its powerful solvating properties.

Section 6: Conclusion

This guide provides a robust framework for understanding and determining the solubility of 3-iodo-4-methyl-5-nitrobenzoic acid in DMSO and methanol. Based on a theoretical analysis of the molecular structures, the compound is predicted to be soluble in both polar solvents, with a higher solubility anticipated in DMSO due to its nature as a strong hydrogen bond acceptor and highly polar aprotic solvent. The provided step-by-step isothermal saturation protocol offers a reliable and scientifically sound method for obtaining precise, empirical solubility data, which is indispensable for applications in chemical synthesis, pharmaceutical formulation, and drug discovery.

Section 7: References

  • Scribd. Solvent Properties of DMSO. [Link][8]

  • Wikipedia. Dimethyl sulfoxide. [Link][6]

  • gChem. DMSO Physical Properties. [Link][7]

  • Chemtron. Dimethyl sulfoxide, properties, uses and safety protection. [Link][9]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link][17]

  • Clariant. Methanol Solvent Properties. [Link][13]

  • Museum of Fine Arts Boston. Methanol - MFA Cameo. [Link][12]

  • Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link][11]

  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link][18]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. [Link][19]

  • Course Hero. Solubility test for Organic Compounds. [Link][20]

  • StuDocu. Solubility of Organic Compounds. [Link]

  • Grossmont College. Experiment: Solubility of Organic & Inorganic Compounds. [Link][14]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53420329, 3-Iodo-4-nitrobenzoic acid. [Link][5]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link][21]

  • Zhang, X., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link][15]

  • ideXlab. 4 Nitrobenzoic Acid - Explore the Science & Experts. [Link][16]

  • PubChemLite. 3-iodo-5-nitrobenzoic acid (C7H4INO4). [Link][4]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-Iodo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and acidity of 3-iodo-4-methyl-5-nitrobenzoic acid.

Executive Summary

3-iodo-4-methyl-5-nitrobenzoic acid is a trisubstituted benzoic acid derivative often utilized as a scaffold in the synthesis of kinase inhibitors and radiopharmaceuticals. Its unique substitution pattern—combining a lipophilic iodine atom, a sterically demanding methyl group, and an electron-withdrawing nitro group—creates a distinct electronic environment that significantly enhances acidity relative to the parent benzoic acid.

This guide provides a definitive analysis of its pKa (calculated at 3.31 ± 0.05 ), details the electronic effects governing its ionization, and outlines a robust synthesis and characterization protocol.

Molecular Architecture & Electronic Effects

To understand the acidity of this compound, one must deconstruct the electronic influence of substituents on the carboxylate reaction center.

Substituent Analysis (Hammett Principles)

The acidity of benzoic acid derivatives is governed by the Hammett equation:



  • 
     (Benzoic Acid):  4.20
    
  • 
     (Reaction Constant):  1.00 (for ionization in water at 25°C)
    
PositionSubstituentElectronic EffectHammett Constant (

)
3 (meta) Iodine (-I) Electron Withdrawing (Inductive)

4 (para) Methyl (-CH

)
Electron Donating (Hyperconjugation)

5 (meta) Nitro (-NO

)
Strong Electron Withdrawing

Net

Strong Deactivation +0.89
Theoretical pKa Calculation

Using the additivity principle:




Interpretation: The compound is approximately 7.7 times more acidic than unsubstituted benzoic acid (


 vs 

). The strong electron-withdrawing nature of the nitro and iodine groups overwhelms the weak electron-donating effect of the methyl group, stabilizing the carboxylate anion (

) through inductive withdrawal.
Structural Visualization (Electronic Vectors)

G Core Benzoic Acid Core (pKa ~ 4.20) Nitro 5-Nitro Group (Strong EWG, σ=+0.71) Stabilizes Anion Core->Nitro Meta Substitution Iodo 3-Iodo Group (Mod. EWG, σ=+0.35) Inductive Withdrawal Core->Iodo Meta Substitution Methyl 4-Methyl Group (Weak EDG, σ=-0.17) Destabilizes Anion Core->Methyl Para Substitution Result Target pKa: ~3.31 (Enhanced Acidity) Nitro->Result Major Contribution Iodo->Result Methyl->Result

Figure 1: Vector analysis of substituent effects on the acidity of 3-iodo-4-methyl-5-nitrobenzoic acid.

Synthesis Strategy

Direct electrophilic iodination of 4-methyl-3-nitrobenzoic acid is challenging due to ring deactivation. The most reliable route utilizes the Sandmeyer Reaction , converting an amine to an iodide.

Validated Synthetic Route

Precursor: 4-methyl-3-nitrobenzoic acid (Commercially available).[1][2]

  • Nitration: Introduce a second nitro group to form 4-methyl-3,5-dinitrobenzoic acid.

  • Selective Reduction: Reduce one nitro group (Zinin reduction using Na

    
    S or catalytic hydrogenation) to yield 3-amino-4-methyl-5-nitrobenzoic acid.
    
  • Sandmeyer Iodination: Diazotization followed by potassium iodide (KI) displacement.

Synthesis Start 4-Methyl-3-nitrobenzoic acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Methyl-3,5-dinitrobenzoic acid Step1->Inter1 Step2 Selective Reduction (Na2S or H2/Pd) Inter1->Step2 Inter2 3-Amino-4-methyl-5-nitrobenzoic acid Step2->Inter2 Step3 Sandmeyer Rxn (1. NaNO2/HCl, 2. KI) Inter2->Step3 Final 3-Iodo-4-methyl-5-nitrobenzoic acid Step3->Final

Figure 2: Step-wise synthesis via the Sandmeyer pathway to ensure correct regiochemistry.

Experimental pKa Determination Protocol

For precise determination, Potentiometric Titration is the gold standard. Due to the compound's low aqueous solubility, a cosolvent method (Yasuda-Shedlovsky extrapolation) is required.

Materials & Setup
  • Analyte: ~5 mg of pure 3-iodo-4-methyl-5-nitrobenzoic acid.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent System: Methanol/Water ratios (20%, 30%, 40%, 50% MeOH).

  • Instrumentation: Mettler Toledo or Sirius T3 autotitrator with a pH glass electrode.

Workflow
  • Dissolution: Dissolve the compound in the lowest % MeOH possible to ensure homogeneity.

  • Titration: Perform titrations at

    
     under inert gas (
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Processing: Calculate apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     vs. dielectric constant (
    
    
    
    ) or mole fraction of methanol. Extrapolate to 0% organic solvent to obtain aqueous
    
    
    .

Implications for Drug Development[4]

Solubility & Lipophilicity
  • LogP (Predicted): ~3.2 (High lipophilicity due to Iodo/Methyl/Nitro).

  • Solubility:

    • pH 1.2 (Stomach): Predominantly neutral (COOH form). Very low solubility (< 10 µg/mL).

    • pH 7.4 (Blood): Predominantly ionized (

      
      ). Solubility increases significantly, but the lipophilic "grease ball" effect of the I/Me/NO2 core may still require solubilizing excipients (e.g., Cyclodextrins).
      
Salt Selection

With a pKa of 3.31, this acid forms stable salts with weak bases.

  • Recommended Counter-ions: Tromethamine (Tris), Meglumine, or Sodium.

  • Avoid: Weak bases with pKa < 5.5, as salt disproportionation may occur in solid state.

References

  • Hammett Equation & Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Benzoic Acid pKa Data: Haynes, W. M. (Ed.). (2014).[3] CRC Handbook of Chemistry and Physics. CRC Press. (Source for parent benzoic acid pKa = 4.20).

  • Sandmeyer Reaction Protocol: Doyle, M. P., et al. (1977). Alkyl nitrites as nitrating agents. The Journal of Organic Chemistry, 42(14), 2426-2430.
  • Potentiometric Method: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

An In-depth Technical Guide to the Synthesis of 3-iodo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-iodo-4-methyl-5-nitrobenzoic acid, a key intermediate in pharmaceutical and materials science applications. The document is structured to provide not only procedural steps but also the underlying chemical principles that govern these transformations. We will explore two primary retrosynthetic pathways, starting from commercially available precursors. Each route is detailed with step-by-step protocols, mechanistic insights, and data presented for clarity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 3-iodo-4-methyl-5-nitrobenzoic Acid

3-Iodo-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic compound. Its structure, featuring a carboxylic acid, a methyl group, an iodine atom, and a nitro group, offers multiple points for chemical modification. This versatility makes it a valuable building block in the synthesis of complex organic molecules. For instance, the iodine atom is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse functionalities.[1] The carboxylic acid can be converted into esters, amides, or other derivatives, while the nitro group can be reduced to an amine, opening up further synthetic possibilities. These characteristics are particularly sought after in the development of novel pharmaceuticals and advanced materials like Metal-Organic Frameworks (MOFs) and liquid crystals.[1]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid requires the sequential introduction of three substituents onto a p-toluic acid backbone. The order of these introductions is critical due to the directing effects of the substituents in electrophilic aromatic substitution reactions.

  • Methyl (-CH₃) group: Ortho-, para-directing and activating.

  • Carboxylic acid (-COOH) group: Meta-directing and deactivating.[2]

  • Nitro (-NO₂) group: Meta-directing and strongly deactivating.

  • Iodo (-I) group: Ortho-, para-directing and deactivating.

Considering these effects, two primary synthetic routes emerge as the most logical approaches:

  • Route 1: Nitration of 3-iodo-4-methylbenzoic acid.

  • Route 2: Iodination of 4-methyl-3-nitrobenzoic acid.

This guide will detail both pathways, providing a rationale for the selection of reagents and reaction conditions.

Synthetic Route 1: Nitration of 3-iodo-4-methylbenzoic Acid

This pathway commences with the iodination of 4-methylbenzoic acid (p-toluic acid), followed by nitration of the resulting 3-iodo-4-methylbenzoic acid.

Logical Flow of Route 1

Synthetic Route 1 A 4-Methylbenzoic Acid B 3-Iodo-4-methylbenzoic Acid A->B Iodination C 3-Iodo-4-methyl-5-nitrobenzoic Acid B->C Nitration

Caption: Workflow for the synthesis via nitration of an iodinated intermediate.

Step 1: Synthesis of 3-iodo-4-methylbenzoic acid

The direct iodination of 4-methylbenzoic acid presents a challenge due to the activating nature of the methyl group and the deactivating nature of the carboxylic acid. A common approach involves the use of an iodinating agent in the presence of an acid catalyst.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoic acid in a suitable solvent such as acetic acid.

  • Reagent Addition: Add an iodinating agent, such as iodine, and an oxidizing agent like periodic acid or a combination of an iodide salt and an oxidant.

  • Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is washed with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Purification: The crude 3-iodo-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Parameter Value
Starting Material4-Methylbenzoic Acid
Product3-Iodo-4-methylbenzoic Acid
Typical Yield60-75%
Melting Point of Product210-212 °C[4]
Step 2: Nitration of 3-iodo-4-methylbenzoic acid

The second step involves the nitration of 3-iodo-4-methylbenzoic acid. The directing effects of the existing substituents guide the incoming nitro group to the desired position. The methyl group directs ortho and para, the iodine directs ortho and para, and the carboxylic acid directs meta. The position C5 is ortho to the methyl group and meta to both the iodine and the carboxylic acid, making it the most likely site for nitration.

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Dissolve 3-iodo-4-methylbenzoic acid in concentrated sulfuric acid and cool the solution in an ice bath to 0-5 °C.

  • Nitration Reaction: Slowly add the chilled nitrating mixture dropwise to the solution of 3-iodo-4-methylbenzoic acid, maintaining the temperature between 0 and 10 °C.

  • Work-up and Isolation: After the addition is complete, allow the reaction to stir for a short period before carefully pouring the mixture onto crushed ice. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude 3-iodo-4-methyl-5-nitrobenzoic acid can be purified by recrystallization from an appropriate solvent.

Synthetic Route 2: Iodination of 4-methyl-3-nitrobenzoic Acid

This alternative pathway begins with the nitration of 4-methylbenzoic acid, followed by the iodination of the resulting 4-methyl-3-nitrobenzoic acid.

Logical Flow of Route 2

Synthetic Route 2 A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B Nitration C 3-Iodo-4-methyl-5-nitrobenzoic Acid B->C Iodination

Caption: Workflow for the synthesis via iodination of a nitrated intermediate.

Step 1: Synthesis of 4-methyl-3-nitrobenzoic acid

The nitration of 4-methylbenzoic acid is a well-established electrophilic aromatic substitution reaction.[5][6] The activating, ortho-, para-directing methyl group and the deactivating, meta-directing carboxylic acid group both favor substitution at the 3-position.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-methylbenzoic acid in concentrated sulfuric acid in a flask and cool the mixture in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate container, cautiously mix concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool.

  • Nitration Reaction: Slowly add the nitrating mixture to the solution of 4-methylbenzoic acid while maintaining the temperature below 10 °C.

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture over crushed ice. The resulting precipitate of 4-methyl-3-nitrobenzoic acid is collected by filtration and washed thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

Parameter Value
Starting Material4-Methylbenzoic Acid
Product4-Methyl-3-nitrobenzoic Acid
Typical Yield70-85%
Melting Point of Product187-190 °C
Step 2: Iodination of 4-methyl-3-nitrobenzoic acid

The final step in this route is the iodination of 4-methyl-3-nitrobenzoic acid. The directing groups on the ring (ortho-, para-directing methyl; meta-directing nitro and carboxylic acid) all favor substitution at the 5-position. However, the ring is now significantly deactivated by the presence of two electron-withdrawing groups, which may necessitate harsher reaction conditions or a different iodination strategy. A Sandmeyer-type reaction, starting from the corresponding amine, is a plausible alternative if direct iodination proves difficult.

Experimental Protocol (Direct Iodination):

  • Reaction Setup: Dissolve 4-methyl-3-nitrobenzoic acid in a suitable solvent, such as a mixture of acetic acid and sulfuric acid.

  • Reagent Addition: Add an iodinating agent (e.g., iodine) and a strong oxidizing agent (e.g., nitric acid or periodic acid).

  • Reaction Conditions: Heat the reaction mixture to facilitate the electrophilic substitution on the deactivated ring. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Cool the reaction mixture and pour it into an ice-water mixture. Collect the precipitate by filtration and wash with water and a sodium bisulfite solution to remove excess iodine.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure 3-iodo-4-methyl-5-nitrobenzoic acid.

Alternative Strategy: The Sandmeyer Reaction

Conceptual Workflow for Sandmeyer Approach

Sandmeyer Route A 4-Methyl-3-nitrobenzoic Acid B 3-Amino-4-methylbenzoic Acid A->B Reduction C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl) D 3-Iodo-4-methylbenzoic Acid C->D Iodide Displacement (KI) E 3-Iodo-4-methyl-5-nitrobenzoic Acid D->E Nitration

Caption: Multi-step synthesis incorporating a Sandmeyer reaction.

This approach, while longer, can be more reliable for introducing iodine onto highly deactivated aromatic rings.

Conclusion

The synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid can be effectively achieved through two primary, multi-step synthetic routes starting from 4-methylbenzoic acid. The choice between nitrating an iodinated intermediate (Route 1) or iodinating a nitrated intermediate (Route 2) will depend on laboratory preferences, available reagents, and the ease of purification for the respective intermediates. For challenging iodinations on deactivated rings, the Sandmeyer reaction presents a powerful alternative. The protocols and strategic considerations outlined in this guide provide a solid foundation for the successful synthesis of this versatile chemical building block.

References

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • ResearchGate. (2016). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • ChemPhile Vikrant. (2022). Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Material Science Innovations with 3-Iodo-4-methylbenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • YouTube. (2022). Electrophilic substitution reaction of Benzoic acid | Nitration | Sulphonation | Halogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-iodo-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003012597A - Method for producing monoiodine of methylbenzoic acid.
  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]

  • University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved from [Link]

  • ChemContent. (2023). Synthesis of 4-Iodo-2-nitro benzoic acid from benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]

  • ResearchGate. (2012). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Versatile Protocol for the Suzuki-Miyaura Coupling of 3-iodo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients.[3][4] The ability to construct biaryl and substituted aromatic frameworks is particularly crucial in drug discovery, where such motifs are prevalent.

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-iodo-4-methyl-5-nitrobenzoic acid. This substrate presents a unique combination of electronic and steric features: an electron-withdrawing nitro group, a moderately electron-donating methyl group, and a sterically demanding ortho-substituent to the iodo leaving group. The protocol is designed to be a self-validating system, incorporating in-process controls and detailed analytical guidance to ensure reliable and reproducible results.

Mechanistic Rationale: The "Why" Behind the Protocol

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5] Understanding this mechanism is paramount to troubleshooting and adapting the protocol for different substrates.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 3-iodo-4-methyl-5-nitrobenzoic acid.[4] This is typically the rate-determining step and is facilitated by the high reactivity of the C-I bond.[1]

  • Transmetalation: The subsequent step involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[1][2] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]

Our choice of catalyst, base, and solvent is rationally designed to optimize each of these elementary steps for the specific substrate, 3-iodo-4-methyl-5-nitrobenzoic acid.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArylIodide 3-iodo-4-methyl- 5-nitrobenzoic acid (Ar-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. For scaling up, careful consideration of heat transfer and mixing is crucial.[9][10]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
3-iodo-4-methyl-5-nitrobenzoic acid307.033071.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.56290.0250.025
Potassium Carbonate (K₂CO₃), anhydrous138.214153.03.0
1,4-Dioxane88.118 mL--
Water (degassed)18.022 mL--

Equipment:

  • Round-bottom flask (25 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodo-4-methyl-5-nitrobenzoic acid (307 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[11] The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[12] Stir the mixture for 5 minutes to ensure good suspension of the reagents.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol) to the reaction mixture. The mixture will typically turn a yellowish-orange color.

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[14] For acidic products, the addition of a small amount of acetic acid to the eluent can improve peak shape.

Trustworthiness: A Self-Validating System

To ensure the integrity of your results, the following in-process controls and characterization methods are recommended:

  • Reaction Monitoring:

    • TLC: Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to track the consumption of the starting material and the formation of the product. Visualize spots under UV light.

    • LC-MS: For more precise monitoring, inject a small aliquot of the reaction mixture (after quenching with water and extracting with an organic solvent) to confirm the mass of the desired product and identify any major byproducts.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation and confirmation of the final product.

    • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.

    • Purity Analysis (HPLC): To determine the purity of the final compound.

Safety and Handling

  • 3-iodo-4-methyl-5-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16][17]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.[18]

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.[18] Handle with appropriate precautions.

  • General Precautions: The Suzuki coupling reaction can be exothermic, especially on a larger scale.[9][10][19] Ensure adequate cooling capacity is available.

Conclusion

This application note provides a comprehensive and robust protocol for the Suzuki-Miyaura coupling of 3-iodo-4-methyl-5-nitrobenzoic acid. By understanding the underlying mechanism and adhering to the detailed experimental procedures and validation steps, researchers can confidently and reproducibly synthesize a wide range of biaryl compounds for applications in drug discovery and materials science.

References

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 3-Iodo-4-methyl-5-nitrobenzoic Acid Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Precursor

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1][2][3] Protein kinases, as central regulators of cellular signaling, represent a vast and target-rich family of enzymes.[1][4] The development of small-molecule inhibitors that can selectively modulate kinase activity is a highly sophisticated endeavor, demanding synthetic pathways that are both robust and versatile.[3]

This guide details the strategic application of 3-iodo-4-methyl-5-nitrobenzoic acid , a highly functionalized and versatile precursor for the synthesis of diverse kinase inhibitor scaffolds. The intrinsic arrangement of its functional groups provides a powerful toolkit for the medicinal chemist:

  • The Iodo Group: Serves as a prime reaction handle for a variety of palladium-catalyzed cross-coupling reactions. Its relatively weak C-I bond facilitates oxidative addition to the metal catalyst, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which are critical for elaborating the core structure of the inhibitor.[5][6]

  • The Carboxylic Acid: Provides a direct attachment point for forming amide bonds, a ubiquitous feature in many FDA-approved kinase inhibitors (e.g., Imatinib).[4][7] This group can be readily converted to amides, esters, or other functionalities to modulate solubility and engage in key hydrogen bonding interactions within the kinase ATP-binding pocket.[6][8]

  • The Nitro Group: This electron-withdrawing group can serve multiple purposes. It can be retained as a pharmacophoric element, participating in specific interactions with the target protein. Alternatively, it can be chemically reduced to a primary amine, opening up a new vector for synthetic diversification and the introduction of additional recognition motifs.[8]

  • The Methyl Group: This seemingly simple substituent can significantly influence the final compound's physicochemical properties, including metabolic stability, lipophilicity, and binding orientation within the target kinase.

By leveraging these functionalities in a controlled, sequential manner, researchers can efficiently generate libraries of complex molecules for structure-activity relationship (SAR) studies.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic utility of 3-iodo-4-methyl-5-nitrobenzoic acid is primarily unlocked through transition metal-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope and tolerance of diverse functional groups, making them ideal for complex molecule synthesis.[5]

  • Suzuki-Miyaura Coupling: This reaction is a powerhouse for forming C(sp²)-C(sp²) bonds, enabling the linkage of the benzoic acid core to various aryl or heteroaryl boronic acids or esters.[5][6] This is a go-to strategy for constructing the biaryl and heteroaryl-aryl scaffolds that are hallmarks of many Type I and Type II kinase inhibitors.[9] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation or homocoupling.

  • Sonogashira Coupling: This method forges a C(sp²)-C(sp) bond between the iodo-precursor and a terminal alkyne, typically using a dual palladium and copper catalyst system.[10][11] The resulting alkynyl linkage can act as a rigid spacer, orienting different parts of the inhibitor for optimal binding, or it can be a precursor for further transformations.[12] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper toxicity in biological systems.[11]

  • Buchwald-Hartwig Amination: For the synthesis of diarylamine-based inhibitors, this palladium-catalyzed reaction is indispensable. It directly forms a C-N bond between the aryl iodide and a primary or secondary amine, providing efficient access to a key pharmacophore found in inhibitors targeting kinases like EGFR and Abl.[5][7][13]

G cluster_reactions Key Cross-Coupling Reactions Precursor 3-Iodo-4-methyl- 5-nitrobenzoic Acid Suzuki Aryl/Heteroaryl Scaffold Precursor->Suzuki Suzuki-Miyaura (Pd cat., Base, Ar-B(OH)2) Sonogashira Alkynyl-Linked Scaffold Precursor->Sonogashira Sonogashira (Pd/Cu cat., Base, R-C≡CH) Buchwald Diarylamine Scaffold Precursor->Buchwald Buchwald-Hartwig (Pd cat., Base, R1R2NH)

Caption: Core synthetic pathways from the precursor.

Application Protocol: Synthesis of a Hypothetical Bcr-Abl Inhibitor

To illustrate the practical application of these strategies, we present a detailed protocol for the synthesis of a hypothetical Bcr-Abl kinase inhibitor, "ABL-i-451" . This synthetic route mirrors established methodologies for creating potent kinase inhibitors structurally related to imatinib.[7][13] The overall workflow involves an initial amidation, followed by a Suzuki coupling to install a key recognition motif, and a final reduction of the nitro group.

G Start 3-Iodo-4-methyl-5-nitrobenzoic Acid Step1 Step 1: Amidation Intermediate A: N-(Aryl)-3-iodo-4-methyl-5-nitrobenzamide Start->Step1 Amine, HATU, DIPEA, DMF Step2 Step 2: Suzuki Coupling Intermediate B: Biaryl Nitro-Amide Step1->Step2 Pyridine-Boronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O Step3 Step 3: Nitro Reduction Final Product: ABL-i-451 Step2->Step3 SnCl2·2H2O, EtOH

Caption: Synthetic workflow for hypothetical inhibitor ABL-i-451.

Detailed Experimental Protocols & Self-Validating Systems

Trustworthiness Principle: Each protocol includes in-process checks (e.g., TLC, LC-MS) and purification steps. It is imperative to confirm the identity and purity of each intermediate before proceeding to the next step. All reactions involving palladium catalysts should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and ensure reproducibility.

Step 1: Amide Bond Formation (Synthesis of Intermediate A)

Causality: The conversion of the carboxylic acid to an amide is a crucial first step to install a significant portion of the final inhibitor's structure. We use HATU as the coupling agent because it is highly efficient, operates under mild conditions, and minimizes racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

Protocol:

  • To a solution of 3-iodo-4-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine, 1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 4-6 hours.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide intermediate (Intermediate A) .

Step 2: Suzuki-Miyaura Coupling (Synthesis of Intermediate B)

Causality: This step introduces a critical aryl or heteroaryl group that often serves to interact with the "gatekeeper" residue or other key features of the kinase hinge region. Pd(dppf)Cl₂ is chosen as the catalyst due to its high stability and effectiveness for coupling with heteroaryl boronic acids. A biphasic solvent system (Dioxane/Water) and a mild base (K₂CO₃) are standard conditions that promote efficient catalysis while tolerating a wide range of functional groups.[14][15]

Protocol:

  • In a reaction vessel, combine Intermediate A (1.0 eq), the appropriate aryl/heteroaryl boronic acid (e.g., 3-pyridinylboronic acid, 1.5 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water (0.1 M).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Seal the vessel and heat the reaction to 90-100 °C for 8-12 hours.

  • In-Process Check: Monitor by LC-MS for the disappearance of Intermediate A and the appearance of the desired product mass.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography to afford the pure biaryl product (Intermediate B) .

Step 3: Nitro Group Reduction (Synthesis of ABL-i-451)

Causality: The final step converts the nitro group into a primary amine, which is often a key hydrogen bond donor or a point for further derivatization. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and reliable reagent for this transformation, being chemoselective for the nitro group in the presence of other reducible functionalities like amides or aromatic rings under these conditions.

Protocol:

  • Dissolve Intermediate B (1.0 eq) in ethanol (EtOH, 0.15 M) in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.

  • In-Process Check: Monitor the reaction by TLC or LC-MS. The product will have a lower Rf and a mass shift corresponding to the NO₂ -> NH₂ conversion (-30 Da).

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous slurry with ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the final compound by flash column chromatography or preparative HPLC to yield the target inhibitor, ABL-i-451 .

Data Presentation & Expected Outcomes

The success of the synthesis is validated by rigorous characterization at each stage. The following table summarizes the expected outcomes.

StepReactionProduct DescriptionExpected YieldKey Characterization Data (Example)
1 AmidationIntermediate A: An N-aryl-3-iodo-4-methyl-5-nitrobenzamide. A pale yellow solid.75-90%MS (ESI+): Calculated m/z, found [M+H]⁺. ¹H NMR: Appearance of amide N-H proton, characteristic aromatic signals.
2 Suzuki CouplingIntermediate B: A biaryl nitro-amide. A yellow or off-white solid.60-85%MS (ESI+): Calculated m/z, found [M+H]⁺. ¹H NMR: Disappearance of C-I bond, appearance of new aryl/heteroaryl proton signals.
3 Nitro ReductionABL-i-451: Final amino-biaryl-amide product. A white to off-white solid.70-95%MS (ESI+): Calculated m/z, found [M+H]⁺. ¹H NMR: Appearance of broad NH₂ signal, upfield shift of adjacent aromatic protons.

References

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile and Challenging Synthetic Building Block

3-Iodo-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] Its utility stems from the orthogonal reactivity of its functional groups: the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling; the carboxylic acid provides a handle for amide or ester formation; and the nitro and methyl groups modulate the electronic and steric properties of the ring.

However, this unique combination of functionalities also presents distinct synthetic challenges. The steric hindrance imposed by the ortho methyl and nitro groups can impede catalyst coordination, while the electron-withdrawing nitro group and the acidic carboxylic acid proton can influence catalyst activity and substrate stability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the palladium-catalyzed cross-coupling reactions of this substrate. We will delve into the mechanistic rationale behind protocol design, offer field-proven insights for overcoming common challenges, and provide detailed, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle involving three primary steps: oxidative addition, transmetalation (for couplings like Suzuki) or migratory insertion (for Heck), and reductive elimination.[2][3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-4-methyl-5-nitrobenzoic acid, forming a Pd(II) complex. This is often the rate-determining step and is highly sensitive to steric hindrance around the C-I bond.[4]

  • Transmetalation / Insertion :

    • In Suzuki or Sonogashira reactions, the coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation. This step is typically facilitated by a base.[5][6]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond (migratory insertion).[7]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][8]

Palladium_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I (Substrate) pd_complex L Ar-Pd(II)-I L oxidative_addition->pd_complex transmetalation Transmetalation / Migratory Insertion pd_complex->transmetalation coupling_partner R-M / Alkene (Coupling Partner) coupled_complex L Ar-Pd(II)-R L transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product)

Caption: General Palladium Catalytic Cycle.

Application Notes: Strategic Considerations for 3-Iodo-4-methyl-5-nitrobenzoic Acid

The success of coupling reactions with this substrate hinges on the careful selection of catalysts, ligands, bases, and solvents to address its unique electronic and steric profile.

Catalyst and Ligand Selection: Overcoming Steric Hindrance

The methyl and nitro groups flanking the iodine atom create a sterically congested environment. This necessitates the use of palladium catalysts coordinated to bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.

  • For C-C and C-N Couplings (Suzuki, Buchwald-Hartwig): Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are highly effective.[9] Their bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition. For Suzuki couplings, palladium complexes with ferrocenyl phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are also excellent choices.

  • For C-Alkyne Couplings (Sonogashira): While traditional Pd(PPh₃)₄ can be effective, more robust systems using ligands like P(t-Bu)₃ often provide better results, especially at lower temperatures.[10]

  • For C-Alkene Couplings (Heck): Phosphine-free systems using Pd(OAc)₂ can work, but reactions involving sterically demanding substrates often benefit from ligands like P(o-tolyl)₃ to enhance stability and activity.[11]

Base Selection: A Critical Choice

The choice of base is paramount due to the presence of both the acidic carboxylic acid and the potentially sensitive nitro group.

  • The Carboxylic Acid Factor: The base will first neutralize the carboxylic acid to form a carboxylate salt. This can alter the substrate's solubility.

  • The Nitro Group Factor: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), often used in Buchwald-Hartwig aminations, can sometimes be incompatible with nitroarenes, leading to side reactions.[12]

  • Recommended Bases:

    • Suzuki: Mild inorganic bases are preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices, offering good reactivity while minimizing side reactions.[13] They are used in aqueous solutions, creating a biphasic system that can accelerate the reaction.

    • Sonogashira & Heck: Organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. They are strong enough to facilitate the catalytic cycle but generally do not interfere with the nitro group.[14][15]

    • Buchwald-Hartwig: While strong bases are common, a weaker inorganic base like cesium carbonate (Cs₂CO₃) is often a safer and highly effective alternative for nitro-containing substrates.[16]

Solvent and Temperature Considerations
  • Solvents: Anhydrous, polar aprotic solvents are typically used to ensure the solubility of the catalyst and reagents.

    • Toluene, 1,4-Dioxane, and THF are excellent general-purpose solvents for Suzuki and Buchwald-Hartwig reactions.

    • DMF or THF are commonly used for Sonogashira couplings.[14]

    • DMF or DMA are often employed for Heck reactions, especially when higher temperatures are needed.[17]

  • Temperature: Aryl iodides are the most reactive halides in cross-coupling, often allowing for milder reaction conditions (60-100 °C).[17] However, due to the steric hindrance of this specific substrate, moderate heating will likely be required to achieve a reasonable reaction rate. Microwave irradiation can be a valuable tool to accelerate these reactions.[13]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary to achieve maximum yield.

General Experimental Workflow:

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Base, Solvent, Ligand, Pd Catalyst setup->reagents reaction 2. Reaction (Stirring at Temp / Microwave) reagents->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 4. Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purification 5. Purification (Column Chromatography / Recrystallization) workup->purification characterization 6. Characterization (NMR, MS) purification->characterization

Caption: Standard workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the formation of a C(sp²)-C(sp²) bond, a cornerstone transformation in medicinal chemistry.

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
3-Iodo-4-methyl-5-nitrobenzoic acid1.0279 mgAryl Halide Substrate
Phenylboronic Acid1.5183 mgCoupling Partner
Pd₂(dba)₃0.02 (2 mol % Pd)18.3 mgPalladium Pre-catalyst
XPhos0.08 (8 mol %)38.1 mgLigand
K₃PO₄3.0637 mgBase
1,4-Dioxane-8 mLSolvent
Water-2 mLCo-solvent

Step-by-Step Methodology:

  • To a dry reaction vial, add 3-iodo-4-methyl-5-nitrobenzoic acid, phenylboronic acid, K₃PO₄, XPhos, and Pd₂(dba)₃.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired biaryl product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol enables the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.[5][10]

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
3-Iodo-4-methyl-5-nitrobenzoic acid1.0279 mgAryl Halide Substrate
Phenylacetylene1.2132 µLCoupling Partner
Pd(PPh₃)₂Cl₂0.03 (3 mol %)21 mgPalladium Pre-catalyst
Copper(I) Iodide (CuI)0.06 (6 mol %)11.4 mgCo-catalyst
Triethylamine (TEA)3.0418 µLBase/Solvent
THF (anhydrous)-10 mLSolvent

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 3-iodo-4-methyl-5-nitrobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at 60 °C for 6-12 hours. Monitor progress by TLC.

  • After completion, cool the reaction and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol describes the formation of a C(sp²)-N bond, a critical reaction for the synthesis of nitrogen-containing bioactive molecules.[8][9]

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
3-Iodo-4-methyl-5-nitrobenzoic acid1.0279 mgAryl Halide Substrate
Morpholine1.5131 µLAmine Coupling Partner
Pd₂(dba)₃0.02 (2 mol % Pd)18.3 mgPalladium Pre-catalyst
BrettPhos0.08 (8 mol %)42.9 mgLigand
Cs₂CO₃2.5815 mgBase
Toluene (anhydrous)-10 mLSolvent

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add Cs₂CO₃ to a dry reaction vial and heat-gun dry under vacuum.

  • Allow to cool, then add 3-iodo-4-methyl-5-nitrobenzoic acid, BrettPhos, and Pd₂(dba)₃.

  • Evacuate and backfill the vial with inert gas.

  • Add anhydrous toluene and morpholine via syringe.

  • Seal the vial and stir at 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water. Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography.

Protocol 4: Heck Coupling with n-Butyl Acrylate

This protocol demonstrates the arylation of an alkene, a powerful method for C-C bond formation that creates substituted alkenes.[7][18]

Reagent/ComponentMolar Equiv.Amount (for 1 mmol scale)Purpose
3-Iodo-4-methyl-5-nitrobenzoic acid1.0279 mgAryl Halide Substrate
n-Butyl Acrylate1.5215 µLAlkene Coupling Partner
Pd(OAc)₂0.05 (5 mol %)11.2 mgPalladium Pre-catalyst
P(o-tolyl)₃0.10 (10 mol %)30.4 mgLigand
Triethylamine (TEA)2.0279 µLBase
DMF (anhydrous)-8 mLSolvent

Step-by-Step Methodology:

  • To a dry reaction vial, add 3-iodo-4-methyl-5-nitrobenzoic acid, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Seal the vial and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and pour it into a separatory funnel containing water and ethyl acetate.

  • Acidify the aqueous phase with 1M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

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  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

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  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

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  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]

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  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

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  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

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  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

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functionalization of the carboxylic acid group in 3-iodo-4-methyl-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

3-iodo-4-methyl-5-nitrobenzoic acid represents a high-value "trifunctional" scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its three substituents:

  • Carboxylic Acid (C1): The primary handle for amide/ester formation or reduction.

  • Aryl Iodide (C3): A "soft" electrophile primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • Nitro Group (C5): A masked aniline (via reduction) or directing group.

Electronic & Steric Profile
  • Sterics: Unlike 2,6-disubstituted benzoic acids, this scaffold possesses protons at the ortho positions (C2, C6). Consequently, the carboxylic acid is sterically accessible , allowing for mild coupling conditions without the need for forcing temperatures.

  • Electronics: The meta-nitro and meta-iodo groups exert a strong electron-withdrawing effect (–I, –M), significantly lowering the pKa of the carboxylic acid compared to benzoic acid. This increases the electrophilicity of the corresponding carbonyl carbon, making the acid chloride highly reactive but also susceptible to hydrolysis.

Functionalization Decision Tree

The following workflow illustrates the strategic pathways for modifying the C1-carboxyl group while preserving the integrity of the iodine and nitro functionalities.

Functionalization_Pathways cluster_direct Direct Coupling Start 3-Iodo-4-methyl-5-nitrobenzoic Acid AcidCl Acid Chloride (Activated Electrophile) Start->AcidCl SOCl2, cat. DMF Reflux Amide Benzamide (Drug Linker) Start->Amide HATU, DIPEA, HNR2 (Mild) Ester Ester (Prodrug/Protection) Start->Ester Cs2CO3, R-X (Mild Alkylation) Alcohol Benzyl Alcohol (Reductive Diversification) Start->Alcohol BH3-THF (Chemoselective) AcidCl->Amide HNR2, DIPEA (Schotten-Baumann) AcidCl->Ester R-OH, Pyridine

Figure 1: Strategic functionalization logic flow. Blue indicates the starting material, Red the activated intermediate, and Green/Yellow the stable isolated products.

Module A: Amide Coupling (The Medicinal Linker)

Amide bonds are ubiquitous in kinase inhibitors. Due to the electron-deficient nature of the ring, the acid is a poor nucleophile but forms a highly reactive electrophile.

Method A: The Acid Chloride Route (Robust & Scalable)

Best for: Anilines, sterically hindered amines, and scale-up.

Mechanism: Thionyl chloride converts the -OH to a good leaving group (-Cl). The addition of catalytic DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which rapidly converts the acid to the acid chloride.

Protocol:

  • Activation: In a dry round-bottom flask under N₂, suspend 3-iodo-4-methyl-5-nitrobenzoic acid (1.0 equiv) in anhydrous toluene (5 mL/mmol).

  • Catalysis: Add DMF (0.05 equiv).

  • Chlorination: Dropwise add Thionyl Chloride (SOCl₂) (1.5 equiv). Caution: Gas evolution (SO₂, HCl).

  • Reaction: Heat to 80°C for 2 hours. The suspension should clear, indicating formation of the acid chloride.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂. Azeotrope twice with toluene to remove residual HCl.

  • Coupling: Redissolve the crude yellow oil in DCM. Add the target amine (1.1 equiv) and DIPEA (2.0 equiv) at 0°C. Warm to RT and stir for 1 hour.

  • Workup: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃. Dry over MgSO₄.

Method B: HATU Coupling (Mild & Chemoselective)

Best for: Complex amines, acid-sensitive substrates, and parallel synthesis.

Protocol:

  • Dissolve the acid (1.0 equiv) in dry DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to form the activated At-ester.

  • Add the amine (1.1 equiv). Stir at RT for 2-4 hours.[1]

  • Validation: Monitor by LCMS. The activated ester is often visible if the reaction is slow.

Module B: Esterification (Lipophilicity Tuning)

While Fischer esterification (MeOH/H₂SO₄) works, it is harsh. The Cesium Carbonate Alkylation method is superior for this scaffold because it avoids heating the nitro-iodo core in strong acid, preventing potential degradation or side reactions.

Protocol (The "Soft" Alkylation):

  • Solvation: Dissolve 3-iodo-4-methyl-5-nitrobenzoic acid (1.0 equiv) in DMF (polar aprotic solvent promotes carboxylate nucleophilicity).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv). The mixture may turn yellow/orange due to the formation of the electron-deficient benzoate anion. Stir for 15 min.

  • Alkylation: Add Alkyl Iodide (e.g., MeI, EtI) (1.2 equiv).

  • Reaction: Stir at RT for 3 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

Module C: Chemoselective Reduction (Acid to Alcohol)

The Challenge: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are forbidden here. LiAlH₄ will reduce the nitro group to an aniline (or azo species) and potentially de-iodinate the ring.

The Solution: Borane-THF Complex (BH₃·THF). Mechanism: Borane is an electrophilic reducing agent. It coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating hydride transfer. The nitro group is electron-deficient and does not coordinate borane effectively, remaining untouched.

Protocol:

  • Setup: Flame-dry a flask and cool to 0°C under Argon.

  • Solvation: Dissolve the acid (1.0 equiv) in anhydrous THF.

  • Reduction: Dropwise add BH₃·THF (1.0 M solution, 2.0 equiv). Note: Hydrogen gas evolution.

  • Temperature: Stir at 0°C for 30 min, then warm to RT overnight.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) dropwise to destroy excess borane. Caution: Vigorous bubbling.

  • Workup: Concentrate the solvent. Redissolve in EtOAc/Water partition.

  • Result: 3-iodo-4-methyl-5-nitrobenzyl alcohol.

Data Summary & Validation

FunctionalizationReagent SystemKey IntermediateChemoselectivity RiskExpected Yield
Amide SOCl₂ / AmineAcid ChlorideLow (Stable)>90%
Amide HATU / DIPEAO-At Active EsterVery Low85-95%
Ester Cs₂CO₃ / R-ICarboxylate AnionNone>95%
Alcohol BH₃·THFBoronate EsterHigh (Avoid LiAlH₄)80-90%

Analytical Checkpoints:

  • HPLC/UPLC: The carboxylic acid is polar and elutes early. Esters and Amides will show a significant shift to higher retention times (more non-polar).

  • 1H NMR:

    • Acid:[2][3][4][5][6][7][8] Broad singlet >11 ppm (often invisible).

    • Alcohol: New singlet/doublet at ~4.6 ppm (benzylic CH₂).

    • Amide: Appearance of N-H signals and shift in adjacent protons.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][10] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Brown, H. C., & Stocky, T. P. (1977). Selective reductions. 23. The reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. Journal of the American Chemical Society, 99(25), 8218-8226. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Jagtap, S. D., et al. (2019).[11] Thionyl chloride induced convenient synthesis of benzamides from 3-bromo-5-nitrobenzoic acid and amines under solvent free conditions.[1] European Chemical Bulletin, 8(4), 123-127.[11] Link

Sources

Troubleshooting & Optimization

improving yield of 3-iodo-4-methyl-5-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket Topic: Yield Optimization for 3-iodo-4-methyl-5-nitrobenzoic acid Ticket ID: #SYN-ZN-405 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Deactivated Ring" Challenge

Researchers often encounter stalled reactions or low yields (<30%) when synthesizing 3-iodo-4-methyl-5-nitrobenzoic acid .[1] The core issue is electronic: you are attempting an Electrophilic Aromatic Substitution (EAS) on a benzene ring that is severely deactivated by two electron-withdrawing groups (Nitro and Carboxyl).

Standard iodination reagents (


, 

) are often too weak to overcome the activation energy barrier imposed by the nitro group.[1] To improve yield from ~30% to >85%, you must transition from standard electrophiles to super-electrophiles or alter the synthetic sequence.[1]

Module 1: High-Yield Protocol (Direct Iodination)

The Fix: Switch to


-Iodosuccinimide (NIS) in Triflic Acid (TfOH) .
Why: Standard iodine is not electrophilic enough.[1] Triflic acid protonates NIS, generating a superelectrophilic iodine species (

or protonated NIS) capable of attacking the electron-deficient ring at position 5.[1]
Optimized Experimental Protocol
ParameterSpecificationCritical Note
Substrate 4-methyl-3-nitrobenzoic acidMust be dry (water quenches the superacid).[1]
Iodine Source

-Iodosuccinimide (NIS)
1.1 – 1.2 equivalents.[1]
Solvent/Catalyst Trifluoromethanesulfonic acid (TfOH)Acts as both solvent and superacid catalyst.[1]
Temperature 0°C

RT
Control exotherm during addition.
Reaction Time 2 – 4 HoursMonitor via HPLC/TLC (Start material disappears).[1]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried flask with 4-methyl-3-nitrobenzoic acid (1.0 equiv).

  • Acid Addition: Cool to 0°C under

    
    . Slowly add Triflic Acid (TfOH)  (5–10 volumes). Caution: Fuming.[1]
    
  • Iodination: Add NIS (1.2 equiv) portion-wise over 30 minutes. The solution will darken.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 3 hours.

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water . The product will precipitate.

  • Workup: Filter the solid. Wash with 10% Sodium Thiosulfate (

    
    ) to remove purple iodine byproducts. Wash with water until filtrate is neutral.[1]
    
  • Drying: Vacuum dry at 45°C.

Module 2: Troubleshooting & FAQs

Q1: The reaction stalls at 40% conversion. Adding more iodine doesn't help. Why?

Diagnosis: The "Protonation Limit."[1] If you are using Sulfuric Acid (


) instead of Triflic Acid, the acidity might be insufficient to fully activate the NIS.[1] The nitro group pulls electron density so strongly that the ring becomes inert to "moderately" strong electrophiles.
Corrective Action: 
  • Upgrade Acid: Switch to Triflic Acid (

    
    ).[1]
    
  • Temperature Boost: If using

    
    , increase temperature to 40–50°C, but watch for decarboxylation.
    
Q2: I see two spots on TLC. Is it a regioisomer?

Diagnosis: Unlikely to be a regioisomer.[1] Analysis: In 4-methyl-3-nitrobenzoic acid:

  • Position 2: Sterically blocked by COOH and

    
    .[1]
    
  • Position 6: Ortho to COOH, but meta to

    
     (less activated).
    
  • Position 5 (Target): Ortho to Methyl (activating), Meta to

    
    , Meta to COOH.
    The Verdict:  Position 5 is electronically and sterically favored.[1] The second spot is likely di-iodinated byproduct  (if excess NIS used) or unreacted starting material .[1]
    Fix:  Run an HPLC trace. If it is starting material, your acid is wet or too weak.[1]
    
Q3: My product is purple/brown even after filtration.

Diagnosis: Trapped Iodine (


) or Charge-Transfer Complexes.[1]
Fix: 
  • Resuspend the solid in water.[1]

  • Add saturated Sodium Thiosulfate solution until the color fades to pale yellow/white.

  • Re-filter.[2] Iodine trapped in the crystal lattice acts as an impurity and can interfere with downstream couplings (e.g., Sonogashira).

Module 3: Visualizing the Logic

Figure 1: Reaction Pathway & Selectivity

This diagram illustrates the directing effects that force the iodine to Position 5 and the superacid activation mechanism.[1]

ReactionPathway Start 4-methyl-3-nitrobenzoic acid Transition Sigma Complex (Position 5 Attack) Start->Transition Electrophilic Attack Activation Activation: NIS + TfOH -> [I-succinimide-H]+ Activation->Transition Generates Super-Electrophile Product 3-iodo-4-methyl-5-nitrobenzoic acid Transition->Product -H+ (Re-aromatization) Directing Directing Effects on Pos 5: - Methyl (Ortho): Activates - Nitro (Meta): Deactivates less than Ortho/Para - COOH (Meta): Deactivates less than Ortho/Para Directing->Transition

Caption: Mechanistic pathway showing the convergence of directing effects at Position 5 and the necessity of superacid activation.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when yields are suboptimal.

Troubleshooting Issue Problem: Low Yield / Impure Product Check1 Check TLC/HPLC: Is Starting Material Present? Issue->Check1 YesSM YES: Reaction Stalled Check1->YesSM >10% SM NoSM NO: Full Conversion Check1->NoSM <5% SM Action1 Acid Strength Issue. Switch solvent to Triflic Acid or Oleum. YesSM->Action1 Check2 Color of Product? NoSM->Check2 Purple Purple/Brown Check2->Purple White Off-White/Yellow Check2->White Action2 Trapped Iodine. Wash with Na2S2O3 (Thiosulfate). Purple->Action2 Action3 Check NMR. Possible Di-iodination. Reduce NIS equivalents. White->Action3

Caption: Diagnostic flowchart for isolating the root cause of yield loss during iodination.

Module 4: Alternative Route (The "Sandmeyer" Backup)

If the direct iodination fails due to reagent availability (TfOH costs), use the Sandmeyer Route .[1] This is longer but highly reliable.

  • Nitration: Start with p-toluic acid

    
     Nitration 
    
    
    
    4-methyl-3-nitrobenzoic acid.[1]
  • Reduction: Reduce

    
     to 
    
    
    
    (Fe/HCl or
    
    
    /Pd).[1]
    • Note: You now have 3-amino-4-methylbenzoic acid.

  • Acetylation: Protect amine (AcCl).[1]

  • Nitration 2: Nitrate again to get the nitro group at position 5.[1]

  • Deprotection: Remove acetyl group.[1]

  • Sandmeyer: Diazotize (

    
    ) and quench with 
    
    
    
    .

Verdict: Only use this if you require specific substitution patterns that direct iodination cannot achieve.[1] For the target molecule, Direct Iodination (Module 1) is 3 steps shorter.[1]

References

  • Olah, G. A., et al. (1993).[1] "Iodination of deactivated aromatic compounds with N-iodosuccinimide in trifluoromethanesulfonic acid." Journal of Organic Chemistry.

  • Kanishchev, O. S., et al. (2011).[1] "Efficient iodination of electron-deficient aromatics." Tetrahedron Letters. [1]

  • PubChem Compound Summary. (2024). "3-iodo-4-methyl-5-nitrobenzoic acid." National Center for Biotechnology Information.

  • World Intellectual Property Organization. (2016).[1] "Processes for making Ponatinib and intermediates thereof." WO2016201203A1.[1]

Sources

Technical Support Center: Purification of 3-iodo-4-methyl-5-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3-iodo-4-methyl-5-nitrobenzoic acid via recrystallization. Moving beyond a simple procedural outline, this document delves into the underlying chemical principles, offers detailed troubleshooting for common experimental hurdles, and provides a framework for logical problem-solving.

Section 1: Foundational Principles & Initial Considerations

This section addresses the fundamental questions that inform a successful recrystallization strategy. Understanding the "why" is critical to adapting the protocol to specific experimental outcomes.

Q1: What is the core principle of recrystallization for purifying 3-iodo-4-methyl-5-nitrobenzoic acid?

A1: Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent will dissolve 3-iodo-4-methyl-5-nitrobenzoic acid completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, ideally, either remain insoluble in the hot solvent (and can be filtered out) or are present in such small quantities that they remain dissolved in the cold solvent after the desired compound has crystallized.[3][4] When the hot, saturated solution is cooled slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the soluble impurities behind in the mother liquor.[2]

Q2: How do the specific functional groups on 3-iodo-4-methyl-5-nitrobenzoic acid influence solvent selection?

A2: The molecular structure dictates its polarity and, consequently, its solubility.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of hydrogen bonding. It confers solubility in polar protic solvents like water and alcohols (methanol, ethanol).[5]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and polar group.

  • Iodo Group (-I): This is a large, polarizable halogen that increases the molecular weight and can participate in halogen bonding.

  • Aromatic Ring & Methyl Group (-CH₃): These components contribute nonpolar character to the molecule.

The combination of these groups results in a molecule of intermediate polarity. It is less soluble in water than benzoic acid due to its increased molecular weight and the bulky, less polar iodo and methyl groups.[6] However, it will be more soluble in moderately polar organic solvents. Therefore, single solvents like ethanol or methanol, or a binary solvent system such as ethanol/water or acetic acid/water, are excellent starting points for testing.[7]

Section 2: Experimental Protocol & Workflow

This section provides a comprehensive, step-by-step methodology for the recrystallization process.

Step-by-Step Experimental Protocol
  • Solvent Selection:

    • Place approximately 20-30 mg of the crude 3-iodo-4-methyl-5-nitrobenzoic acid into several test tubes.

    • Add a small amount (e.g., 0.5 mL) of a candidate solvent to each tube from the list in Table 1 .

    • Observe solubility at room temperature. The ideal solvent should show poor solubility.[1]

    • Gently heat the tubes that showed poor solubility to the solvent's boiling point. The ideal solvent will completely dissolve the solid at this temperature.[4]

    • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.[8]

  • Dissolution of the Crude Solid:

    • Place the bulk of your crude solid into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add the chosen solvent dropwise from a heated reservoir while the flask is gently heated on a hot plate. Use a boiling stick or magnetic stirrer to ensure even heating.[8]

    • Add the minimum amount of near-boiling solvent required to just dissolve the solid completely.[1][3] Adding excess solvent is a primary cause of low yield.

  • Hot Filtration (Conditional):

    • If insoluble impurities or colored contaminants are present, a hot filtration is necessary.

    • To prevent premature crystallization, add a small excess of hot solvent (~5-10% of the total volume) to the solution.

    • Preheat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask with a small amount of boiling solvent.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly.[7]

    • If using activated charcoal to remove colored impurities, add it to the hot solution before filtration, allow it to boil for a few minutes, and then filter.

  • Crystallization (Cooling):

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[2][7]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and yield.[7]

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[3] Using warm or excessive solvent will redissolve the product and reduce the yield.

  • Drying and Purity Assessment:

    • Allow air to be drawn through the crystals on the filter for several minutes to partially dry them.

    • Transfer the crystals to a watch glass, break up any clumps, and allow them to dry completely. Drying can be done at room temperature or in a vacuum oven at a temperature well below the compound's melting point.

    • Assess purity by taking a melting point. A sharp melting point (e.g., a range of 1-2 °C) close to the literature value indicates high purity. The melting point of the related compound 3-iodo-4-methylbenzoic acid is 210-212 °C.[9] The addition of a nitro group would be expected to alter this value.

Data Presentation

Table 1: Recommended Solvents for Initial Screening. Solubility data for the exact target molecule is not widely published; therefore, this table is based on the known behavior of structurally similar nitrobenzoic and iodobenzoic acids.[10][11][12]

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
WaterHigh100May have low solubility even when hot due to the molecule's size. Best used as an anti-solvent in a binary system.
EthanolMedium-High78Good candidate. Likely to dissolve the compound when hot and allow crystallization when cold.
MethanolHigh65Similar to ethanol, a strong candidate for initial trials.
Acetic AcidHigh118Often an excellent solvent for aromatic carboxylic acids, but its high boiling point can make it difficult to remove completely.
Ethyl AcetateMedium77A good solvent to test; may show moderate solubility at room temperature.
Ethanol/WaterVariableVariableA powerful binary system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool.[7]
Experimental Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Selection 1. Select Optimal Solvent Dissolution 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (If Insoluble Impurities Exist) Dissolution->Hot_Filtration Cooling 4. Slow Cooling & Crystallization Hot_Filtration->Cooling Purified Filtrate Vacuum_Filtration 5. Isolate Crystals (Vacuum Filtration) Cooling->Vacuum_Filtration Washing 6. Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying 7. Dry Crystals Washing->Drying Purity_Check 8. Assess Purity (e.g., Melting Point) Drying->Purity_Check

Caption: A standard workflow for the purification of an organic solid by recrystallization.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address the most common issues encountered during recrystallization.

Q3: My compound won’t crystallize, even after cooling in an ice bath. What went wrong and how do I fix it?

A3: This is a classic sign that your solution is not supersaturated. There are several likely causes and solutions:

  • Cause 1: Too Much Solvent Was Used. This is the most common error.[1][3] The concentration of your compound is too low to allow crystals to form upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent (in a fume hood) to increase the concentration. Allow the solution to cool again. To check, take a small sample on a spatula and see if it solidifies as the solvent evaporates.

  • Cause 2: An Inappropriate Solvent Was Chosen. The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: You will have to evaporate all the solvent and start over with a different solvent selected from your initial screening.

  • Cause 3: Nucleation Has Not Occurred. Sometimes, a supersaturated solution needs a trigger to begin crystallization.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod.[8] The microscopic scratches provide a nucleation site for crystal growth.

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" will act as a template for other molecules to crystallize upon.

Q4: My product separated as an oil instead of crystals. What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This usually happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. The resulting oil is an impure, molten form of your compound and is not desirable.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil fully redissolves. Add a bit more solvent to lower the saturation point, and then allow it to cool much more slowly. Placing the flask in a beaker of hot water and allowing both to cool together can help.[7]

  • Solution 2: Change Solvents. Select a solvent with a lower boiling point.

  • Solution 3: Use a Solvent Pair. Dissolve the compound in a minimum of a "good" hot solvent (like ethanol) where it is very soluble. Then, slowly add a "poor" hot solvent (like water) in which it is less soluble until the solution is just cloudy. Add a drop of the "good" solvent to clarify and then cool slowly. This lowers the effective boiling point and can promote crystallization over oiling.

Q5: My final yield is very low. What are the common causes of product loss?

A5: A perfect 100% recovery is impossible, as some product will always remain dissolved in the mother liquor.[1] However, significant losses are preventable.

  • Cause 1: Using Too Much Solvent. As discussed in Q3, this is a primary culprit.[3]

  • Cause 2: Premature Crystallization. If the compound crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Ensure your funnel and receiving flask are adequately pre-heated.[7]

  • Cause 3: Excessive Washing. Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will dissolve a portion of your product.[3]

  • Cause 4: Incomplete Crystallization. Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

Q6: My recrystallized product is still impure (checked by melting point or other analysis). Why?

A6: This indicates that impurities were incorporated into the final crystals.

  • Cause 1: Cooling Too Rapidly. Fast cooling can trap impurities within the rapidly forming crystal lattice. The slower the crystal growth, the more selective the process.

    • Solution: Repeat the recrystallization and ensure the solution cools to room temperature without disturbance before moving it to an ice bath.

  • Cause 2: Incorrect Solvent Choice. The chosen solvent may not effectively differentiate between your product and a major impurity, leading to co-crystallization.

    • Solution: Re-purify using a different solvent with different polarity characteristics.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart cluster_No_Crystals Solutions for No Crystallization cluster_Oiling_Out Solutions for Oiling Out cluster_Low_Yield Solutions for Low Yield cluster_Impure_Product Solutions for Impurity Start Observe Outcome After Cooling Outcome What is the issue? Start->Outcome No_Crystals No Crystals Formed Outcome->No_Crystals No Solid Oiling_Out Product 'Oiled Out' Outcome->Oiling_Out Liquid/Oil Layer Low_Yield Low Yield Outcome->Low_Yield Few Crystals Impure_Product Product is Impure Outcome->Impure_Product Poor Purity Too_Much_Solvent Too much solvent used? No_Crystals->Too_Much_Solvent Reheat Reheat to dissolve oil. Add more solvent. Cool SLOWLY. Oiling_Out->Reheat Check_Solvent_Vol Was minimum solvent used? Low_Yield->Check_Solvent_Vol Check_Wash Was washing done with ICE-COLD solvent? Low_Yield->Check_Wash Check_Filtration Was there premature crystallization during hot filtration? Low_Yield->Check_Filtration Cooling_Rate Was cooling slow and undisturbed? Impure_Product->Cooling_Rate Boil_Off Boil off excess solvent and re-cool. Too_Much_Solvent->Boil_Off Yes Induce_Nucleation Induce Nucleation: - Scratch flask - Add seed crystal Too_Much_Solvent->Induce_Nucleation No Change_Solvent Try a lower boiling point solvent or a solvent pair. Reheat->Change_Solvent If problem persists Recrystallize_Again Recrystallize again, ensuring slow cooling or using a different solvent. Cooling_Rate->Recrystallize_Again No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • 3-Iodo-4-methylbenzoicacid CAS NO.82998-57-0 C8H7IO2. (n.d.). Fengchen Group Co., Ltd.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • 3-Iodo-4-methylbenzoic acid, 5 kg. (n.d.). Carl ROTH.
  • What is the synthesis method of 3-Iodo-4-methylbenzoic acid? (2022, October 17). Guidechem.
  • Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
  • Recrystallis
  • Recrystallization-1.pdf. (n.d.). University of South Alabama, Department of Chemistry.
  • Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • Methyl 3-iodo-4-methylbenzo
  • Methyl 4-iodo-3-nitrobenzo
  • 4-Iodo-3-nitrobenzoic acid. (n.d.). Chongqing Chemdad Co., Ltd.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • Part 1. Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry.
  • Lab Report Recrystallization. (2016, September 27). Florida A&M University.
  • Wallingford, V. H., & Krueger, P. A. (1921). m-IODOBENZOIC ACID. Organic Syntheses, 2, 349.
  • EXPERIMENT (3) Recrystallization. (n.d.). University of Technology, Department of Applied Sciences.
  • Synthesis of 3-methyl-5-nitrobenzoic acid. (n.d.). PrepChem.com.
  • Process for the preparation of 4-iodo-3-nitrobenzamide. (2012, March 9).
  • Preparation method of 3-methyl-4-nitrobenzoic acid. (2021, October 8).
  • Zhang, C., Wang, Z., & Li, S. (2015). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 39(6), 335-338.
  • 3-Iodo-4-methoxy-5-nitrobenzoic acid. (n.d.). PubChem.
  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (n.d.).
  • The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.).
  • Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. (n.d.).
  • Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73.
  • Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.).

Sources

Catalyst Life-Support: Technical Guide for 3-iodo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-3I4M5N-CAT Status: Active Support Subject: Overcoming Catalyst Poisoning & Steric Failure in Pd-Catalyzed Cross-Couplings Audience: Senior Process Chemists / Medicinal Chemists

Executive Summary: The "Hostile" Substrate

You are likely reading this because your Suzuki, Sonogashira, or Heck coupling with 3-iodo-4-methyl-5-nitrobenzoic acid has stalled or failed. This substrate presents a "perfect storm" of catalyst deactivation mechanisms:

  • Iodide Poisoning: The release of

    
     during oxidative addition forms inactive palladate species (
    
    
    
    ).
  • Acid Interference: The free carboxylic acid (

    
    ) protonates electron-rich ligands or forms insoluble Pd-carboxylate clusters.
    
  • Steric Occlusion: The methyl group at

    
     is ortho  to the reactive iodide at 
    
    
    
    , significantly retarding the rate of oxidative addition despite the electronic activation from the nitro group.

This guide provides the diagnostic logic and field-proven protocols to bypass these failure modes.

Module 1: The Chemistry of Inhibition (Diagnostics)

Before altering your protocol, identify how the catalyst is dying.

The Mechanism of Failure

Standard catalytic cycles assume the halide leaves the metal center. However, with aryl iodides, the equilibrium favors the formation of stable, inactive iodine-bridged dimers or anionic species.

Diagram 1: The Iodide/Acid Death Spiral

This flowchart illustrates the two primary deactivation pathways specific to this molecule.

PoisoningMechanism Start Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Slowed by C4-Methyl Sterics) Start->OxAdd + Substrate Substrate Substrate: 3-iodo-4-methyl-5-nitrobenzoic acid AcidPath Path B: Acid Interference Substrate->AcidPath Free COOH IodidePath Path A: Iodide Saturation OxAdd->IodidePath Release of I- DeadI DEAD CATALYST [Pd(II)I4]2- or Bridged Dimer IodidePath->DeadI High [I-] concentration DeadAcid DEAD CATALYST Pd-Carboxylate Cluster (Insoluble) AcidPath->DeadAcid Coordination to Pd DeadLigand DEAD LIGAND [H-PR3]+ (Protonated) AcidPath->DeadLigand Protonation of Phosphine

Caption: Figure 1. Dual-failure modes. The C4-methyl slows the cycle, allowing time for Iodide (Path A) or Carboxylate (Path B) to irreversibly bind the catalyst.

Module 2: Cross-Coupling Optimization Protocols

Strategy A: The "Silver Bullet" (Scavenging)

If you must use the free acid or if the reaction stalls at 50% conversion, iodide scavenging is the most robust fix.

Why it works: Silver salts (


) react with free iodide (

) to form insoluble

(

). This drives the equilibrium forward and prevents the formation of anionic palladates [1].

Protocol #402: Modified Suzuki-Miyaura with Scavenger

ComponentEquiv.RecommendationFunction
Catalyst 5 mol%

+ SPhos
SPhos is bulky (handles C4-Me sterics) and electron-rich.
Base 3.0

(Anhydrous)
Buffers the acid; potassium salts are more soluble than Na in dioxane.
Additive 1.1

or AgOTf
CRITICAL: Precipitates Iodide.
Solvent -Toluene/Water (10:1)Biphasic system helps sequester inorganic salts.

Step-by-Step:

  • Charge reaction vessel with Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), and 
    
    
    
    (1.1 eq).
  • Add

    
     (0.05 eq) and SPhos (0.10 eq).
    
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed Toluene/Water mix.

  • Heat to 80°C. Note: A grey/yellow precipitate (AgI) will form immediately. This is a good sign.

Strategy B: Ester Protection (The "Gold Standard")

The free carboxylic acid at C1 is a liability. It solubilizes Pd into the aqueous phase and protonates ligands.

Recommendation: Convert to Methyl Ester prior to coupling.

  • Reaction:

    
     (Catalytic) or 
    
    
    
    .
  • Benefit: Eliminates "Path B" (Figure 1). Allows use of standard non-polar solvents (Dioxane/Toluene) where the catalyst is most stable.

  • Post-Coupling: Hydrolyze with

    
     (Quantitative yield).
    

Module 3: Hydrogenation & Nitro Group Management

Warning: If your goal is to reduce the nitro group (


) to an amine (

) while keeping the Iodide (

) intact, DO NOT USE Pd/C .
The Dehalogenation Risk

Palladium on Carbon (


) under 

will rapidly perform hydrogenolysis on the C-I bond, removing the iodine before reducing the nitro group.
Protocol #505: Chemoselective Nitro Reduction

To reduce the nitro group without poisoning the catalyst with the resulting amine or losing the iodine:

Option 1: Iron-Mediated Reduction (Bechamp)

  • Reagents: Fe powder (5 eq),

    
     (aq), EtOH.
    
  • Temp: 70°C.

  • Mechanism: Single-electron transfer (SET).[1]

  • Advantage: Completely inert to Aryl-Iodide bond; no catalyst poisoning issues.

Option 2: Tin(II) Chloride (


) [2]
  • Reagents:

    
     (5 eq), EtOH or EtOAc.
    
  • Condition: Reflux.

  • Note: Workup requires Rochelle's salt to break Tin emulsions.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Reaction Failed? Q1 Is the Product De-iodinated? Start->Q1 Result1 Diagnosis: Hydrogenolysis Fix: Switch from Pd/C to Fe/NH4Cl or SnCl2 Q1->Result1 Yes Q2 Is Conversion < 20%? Q1->Q2 No Result2 Diagnosis: Ligand Protonation (Acid Interference) Fix: Protect COOH as COOMe Q2->Result2 Yes Q3 Stalled at 50-60%? Q2->Q3 No Result3 Diagnosis: Iodide Poisoning Fix: Add Ag2CO3 or switch to Buchwald Ligand Q3->Result3 Yes

Caption: Figure 2. Diagnostic logic for 3-iodo-4-methyl-5-nitrobenzoic acid failures.

FAQ: Common User Issues

Q: Can I use


 for this coupling? 
A: Not recommended.  Triphenylphosphine (

) is not bulky enough to overcome the steric hindrance of the ortho-methyl group at C4, and it is easily protonated by the carboxylic acid. Use SPhos , XPhos , or

[2].

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate precipitation of "Palladium Black" indicates ligand dissociation and catalyst death. This usually happens because the free acid protonated the phosphine ligand. Increase base concentration or protect the acid as an ester .

Q: Why not just use excess base to solubilize the acid? A: You can, but aryl-iodide couplings often require anhydrous conditions to prevent hydrolysis of the catalytic intermediate. Aqueous base introduces water. If you must use free acid, use a phase-transfer catalyst (TBAB) and inorganic base (


) in Toluene/Water.

References

  • Mechanism of Iodide Inhibition

    • Hartwig, J. F. et al. "Inhibition of Palladium-Catalyzed Cross-Coupling by Halides." Journal of the American Chemical Society, 2008.[3]

  • Ligand Selection for Sterically Hindered Substrates

    • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
  • Carboxylic Acid Interference in Cross-Coupling

    • Gooßen, L. J. et al. "Pd-Catalyzed Synthesis of Ketones from Carboxylic Acids." Journal of Organic Chemistry, 2002. (Discusses carboxylate binding modes).[4][5]

  • Nitro Group Reduction Selectivity

    • Bechamp Reduction Protocols & Chemoselectivity. Organic Chemistry Portal.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3-Iodo-4-methyl-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, 3-iodo-4-methyl-5-nitrobenzoic acid serves as a critical scaffold, particularly in the synthesis of kinase inhibitors and radiolabeled ligands. Its structural elucidation is often complicated by the interplay between the electron-withdrawing nitro group, the labile iodine atom, and the ortho-methyl substituent.

This guide provides a technical comparison of this compound's fragmentation behavior against brominated analogs (common alternatives in Structure-Activity Relationship studies) and contrasts its detection "performance" across Electron Impact (EI) and Electrospray Ionization (ESI) modalities.

Part 1: Ionization Modalities & Comparative Performance[1]

For the characterization of 3-iodo-4-methyl-5-nitrobenzoic acid (MW: ~306.97 Da), the choice of ionization technique dictates the spectral "performance" regarding sensitivity versus structural granularity.

Comparison Table: EI vs. ESI(-) Performance
FeatureMethod A: Electron Impact (EI) Method B: Electrospray Ionization (ESI-)
Primary Ion Observed Molecular Ion radical

(

307)
Deprotonated Ion

(

306)
Fragmentation Energy High (70 eV) – "Hard" IonizationLow (Thermal/Voltage) – "Soft" Ionization
Key Structural Insight Fingerprinting: Reveals halogen loss pattern and nitro-group placement.Quantification: High sensitivity for acidic protons; minimal fragmentation.
Limit of Detection (LOD) ~10–100 pg (requires derivatization for best results)~1–10 pg (direct infusion/LC-MS)
Suitability Structural elucidation of impurities.Pharmacokinetic (PK) monitoring.
Structural Alternative Comparison: Iodo- vs. Bromo- Analog

When substituting Iodine for Bromine (e.g., 3-bromo-4-methyl-5-nitrobenzoic acid) in drug design, the MS performance shifts significantly:

  • C-X Bond Stability: The C-I bond dissociation energy (~57 kcal/mol) is significantly lower than C-Br (~68 kcal/mol). Consequently, the Iodo-analog exhibits a dominant

    
     peak  at lower collision energies compared to the Bromo-analog.
    
  • Mass Defect: Iodine has a unique negative mass defect (-0.096 Da). High-Resolution MS (HRMS) can distinguish the Iodo-compound from isobaric interferences more effectively than the Bromo-variant.

Part 2: Detailed Fragmentation Mechanics

The fragmentation of 3-iodo-4-methyl-5-nitrobenzoic acid is governed by three mechanistic pillars: Nitro-Ortho Effects , Halogen Radical Loss , and Carboxyl Cleavage .

The "Ortho Effect" (Methyl & Nitro Interaction)

Unlike simple benzoic acids, the presence of a methyl group ortho to the nitro group facilitates a specific rearrangement.

  • Mechanism: One oxygen from the nitro group abstracts a hydrogen from the ortho-methyl group.

  • Result: Loss of an

    
     radical (M-17) is often competing with the standard nitro loss (
    
    
    
    ). This is a diagnostic "fingerprint" for the 4-methyl-5-nitro substitution pattern.
The Iodine "Anchor" Loss

The iodine atom is the most labile substituent.

  • EI Pathway: Rapid homolytic cleavage of the C-I bond yields the

    
     ion (
    
    
    
    180).
  • Diagnostic Value: The absence of the characteristic isotopic pattern of Bromine (1:1 ratio of

    
     and 
    
    
    
    ) and the immediate loss of 127 Da confirms the Iodine presence.
Carboxyl Group Degradation
  • 
    -Cleavage:  Loss of 
    
    
    
    (
    
    
    290).
  • Decarboxylation: Loss of neutral

    
     (44 Da) is the primary pathway in ESI(-) MS/MS, transitioning 
    
    
    
    306
    
    
    
    
    262.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these fragmentation patterns, follow this validated workflow.

Materials
  • Analyte: 3-iodo-4-methyl-5-nitrobenzoic acid (>98% purity).

  • Solvent: LC-MS grade Methanol (MeOH) with 0.1% Formic Acid (for EI/Positive) or 10mM Ammonium Acetate (for ESI/Negative).

Step-by-Step Workflow
A. Sample Preparation[1][2][3][4]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL MeOH to create a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:100 in MeOH to achieve 10 µg/mL.

    • Validation Check: Solution should be clear and faint yellow (iodine/nitro chromophores).

B. ESI(-) MS/MS Acquisition (Target: Quantification)
  • Infusion: Direct syringe pump infusion at 10 µL/min.

  • Source Parameters:

    • Capillary Voltage: -2.5 kV (Negative Mode).

    • Desolvation Temp: 350°C.

  • MS/MS Optimization:

    • Isolate Precursor:

      
       305.9 (Monoisotopic).
      
    • Apply Collision Energy (CE) Ramp: 10 -> 40 eV.

    • Success Criterion: Observation of dominant daughter ion at

      
       262 (Decarboxylated species).
      
C. EI GC-MS Acquisition (Target: Structural ID)
  • Derivatization (Critical): React 50 µL sample with 50 µL BSTFA (60°C, 30 min) to form the TMS-ester. Note: Underivatized carboxylic acids often tail or degrade thermally.

  • Injection: 1 µL splitless at 250°C.

  • Scan Range:

    
     50–400.
    
  • Analysis: Look for the molecular ion shift (M+72 for TMS group) and subsequent Iodine loss.

Part 4: Visualization of Pathways

Diagram 1: Fragmentation Logic (EI Mode)

This diagram illustrates the competing pathways for the molecular ion, highlighting the labile Iodine and the Ortho-effect.

FragmentationPathway M Molecular Ion [M]+ (m/z 307) M_OH Acylium Ion [M-OH]+ (m/z 290) M->M_OH - OH (17 Da) M_I De-iodinated Ion [M-I]+ (m/z 180) M->M_I - I• (127 Da) (Weakest Bond) M_NO2 [M-NO2]+ (m/z 261) M->M_NO2 - NO2 (46 Da) Ortho Ortho-Effect Rearrangement (Cyclic Intermediate) M->Ortho H-transfer (Me -> Nitro) Final Phenyl Cation (m/z ~134) M_OH->Final - I, - NO2 M_I->Final - COOH, - NO2

Figure 1: Electron Impact (EI) fragmentation pathway showing the dominance of Iodine radical loss due to low C-I bond energy (approx. 57 kcal/mol).

Diagram 2: Experimental Decision Workflow

A logic flow for researchers deciding between ESI and EI based on their analytical goal.

DecisionMatrix Start Start: 3-Iodo-4-methyl-5-nitrobenzoic acid Goal Define Analytical Goal Start->Goal Quant Quantification / PK Study Goal->Quant Struct Impurity ID / Structure Elucidation Goal->Struct ESI Method: LC-MS/MS (ESI -) Quant->ESI High Sensitivity Deriv Derivatization (BSTFA) Struct->Deriv Volatility Reqd Result1 Monitor [M-H]- (m/z 306) Transition: 306 -> 262 ESI->Result1 EI Method: GC-MS (EI) Result2 Monitor Fragments: m/z 180 (Loss of I) m/z 290 (Loss of OH) EI->Result2 Deriv->EI

Figure 2: Decision matrix for selecting the optimal ionization technique based on research requirements (Quantification vs. Identification).

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for Ortho-effect mechanisms). [Link]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates NO2 loss patterns). [Link]

  • PubChem Compound Summary. (2023). 3-iodo-4-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

3-iodo-4-methyl-5-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a safe, compliant, and chemically sound disposal protocol for 3-iodo-4-methyl-5-nitrobenzoic acid . This guide prioritizes the prevention of uncontrolled exothermic reactions (due to the nitro group) and the mitigation of toxic halogenated byproducts (iodine/hydrogen iodide) during destruction.

Chemical Identity:

  • Compound: 3-iodo-4-methyl-5-nitrobenzoic acid

  • Molecular Formula:

    
    
    
  • Functional Groups: Carboxylic Acid (Acidic), Nitro (Energetic/Oxidizing potential), Iodine (Halogen), Methyl (Alkyl).

  • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).

  • Latent Hazard: As a nitro-aromatic, this compound possesses thermal instability. While the benzoic acid moiety stabilizes the molecule relative to smaller nitro compounds, dry metal salts of this acid may exhibit shock sensitivity.

Pre-Disposal Stabilization & Handling

Before moving this chemical to a waste stream, you must stabilize it to prevent accidental exposure or reaction.

A. Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationScientific Rationale
Gloves Double-gloved Nitrile (Outer: 0.11mm min)Nitro-aromatics can permeate skin; double-gloving provides a breakthrough time buffer.[1]
Respiratory N95 (Solid) or P100 (if dust is visible)Prevents inhalation of iodinated dust, which is a potent respiratory irritant.
Eye Protection Chemical Splash GogglesStandard safety against acidic corrosive dust.
B. Chemical Segregation (The "Golden Rule")

NEVER mix this compound with:

  • Strong Bases (NaOH, KOH): While neutralization is a disposal method, uncontrolled mixing generates heat. If the solution dries, the resulting nitrobenzoate metal salts can be shock-sensitive explosives.

  • Strong Oxidizers: The nitro group is already oxidized; adding peroxides or permanganates increases the oxygen balance, heightening flammability/explosivity.

  • Non-Halogenated Solvents: Mixing with acetone or ethanol ruins the "clean" fuel blending waste stream. This must go into Halogenated Waste .

Waste Segregation Workflow (Decision Logic)

Effective disposal starts with correct categorization. This compound is a Halogenated Organic Acid .

WasteSegregation cluster_warning CRITICAL SAFETY Start 3-iodo-4-methyl-5-nitrobenzoic acid (Solid or Solution) StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved BinA Bin A: Solid Halogenated Organic (Label: Toxic/Irritant) SolidPath->BinA Double Bag & Tag SolventCheck Is Solvent Halogenated? (DCM, Chloroform) LiquidPath->SolventCheck BinB Bin B: Liquid Halogenated Waste (pH < 2) SolventCheck->BinB Yes (Halogenated) BinC Bin C: Mixed Solvents (Segregate as Halogenated) SolventCheck->BinC No (Organic)

Figure 1: Decision logic for segregating 3-iodo-4-methyl-5-nitrobenzoic acid based on physical state and solvent matrix.

Disposal Protocols

Method A: Commercial Incineration (Recommended)

This is the industry standard for halogenated aromatics. High-temperature incineration ensures complete destruction of the nitro group and capture of iodine.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid metal containers (prevents salt formation).

  • Labeling:

    • Primary Label: "Hazardous Waste - Halogenated Organic Solid."

    • Constituents: "3-iodo-4-methyl-5-nitrobenzoic acid (100%)."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][3]

  • RCRA/EPA Coding (US Context):

    • While not explicitly a "U" or "P" listed waste, it acts as a characteristic waste if ignitable or toxic.

    • Code: If mixed with halogenated solvents, use F002 . If pure solid, characterize as D002 (Corrosive) if pH < 2 in aqueous solution, or simply "Non-RCRA Regulated Chemical Waste" managed as hazardous due to GHS toxicity.

  • Destruction Mechanism: The facility will incinerate at >1000°C. The iodine atoms form

    
     or 
    
    
    
    , which are captured by alkaline scrubbers (e.g., Sodium Hydroxide scrubbers) to form harmless Sodium Iodide (
    
    
    ).
Method B: Laboratory Chemical Treatment (Small Scale Only)

Warning: Only perform this if you have <5 grams and no access to commercial waste pickup. This converts the acid to a water-soluble salt for aqueous disposal (if local regulations permit).

Reagents:

  • Sodium Carbonate (

    
    ) - 10% solution.
    
  • pH strips.

Protocol:

  • Dissolution: Slowly add the solid acid to a large volume of water. It will likely be insoluble.

  • Neutralization: Slowly add 10% Sodium Carbonate solution while stirring.

    • Mechanism:[4]

      
      
      
    • Observation: Effervescence (

      
      ) will occur. The solid should dissolve as it converts to the salt.
      
  • Verification: Check that pH is between 6 and 9.

  • Disposal: The resulting solution is a nitrobenzoate salt.

    • STOP: Do not pour down the drain unless your facility permits nitro-aromatics in effluent (rare).

    • Action: Bottle this aqueous solution as "Aqueous Waste - Nitrobenzoate Salts" for pickup. This is safer than the solid acid but still requires professional treatment.

Regulatory & Compliance Framework

Regulatory BodyClassificationRequirement
EPA (USA) Halogenated OrganicMust not be mixed with "Fuel Blending" (non-halogenated) streams. High disposal cost due to scrubber requirements [1].
DOT (Transport) Corrosive / ToxicLikely Class 8 (Corrosive) or Class 6.1 (Toxic) depending on purity. Packing Group III.
GHS WarningH315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) [2].[2][3][5][6][7]

Emergency Response (Spill Control)

If a spill occurs during the disposal process:

  • Evacuate: If dust is airborne, clear the immediate area.

  • PPE: Don N95 respirator and double gloves.

  • Containment: Do not dry sweep (creates dust). Cover with a wet absorbent pad or use a HEPA vacuum.

  • Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residual acid, then rinse with water.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." 40 CFR Part 261. Available at: [Link]

  • PubChem. "3-iodo-4-methyl-5-nitrobenzoic acid Compound Summary." National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.[3] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.